6-(Piperidin-3-yloxy)pyrimidin-4-amine hydrochloride
Description
Properties
IUPAC Name |
6-piperidin-3-yloxypyrimidin-4-amine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N4O.ClH/c10-8-4-9(13-6-12-8)14-7-2-1-3-11-5-7;/h4,6-7,11H,1-3,5H2,(H2,10,12,13);1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRIHJJONMZTQFX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)OC2=NC=NC(=C2)N.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15ClN4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.69 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Halogenation of Pyrimidine Precursors
The synthesis begins with 6-chloropyrimidin-4-amine (CAS 102767-28-2), a key intermediate. Chlorination at the 6-position is achieved using phosphorus oxychloride (POCl₃) under reflux conditions, yielding a reactive substrate for subsequent substitution. Alternative halogenating agents, such as thionyl chloride (SOCl₂), have been reported but are less efficient due to side reactions.
Reaction Conditions:
Nucleophilic Substitution with Piperidin-3-ol
The 6-chloro group undergoes nucleophilic displacement with piperidin-3-ol (CAS 6859-99-0) in the presence of a base. Potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) in polar aprotic solvents like dimethylformamide (DMF) or acetonitrile facilitates the reaction. Steric hindrance at the 3-position of piperidine necessitates prolonged reaction times (12–24 hours) at elevated temperatures (80–100°C).
Optimization Data:
| Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| K₂CO₃ | DMF | 80 | 24 | 68 |
| Cs₂CO₃ | Acetonitrile | 100 | 12 | 82 |
| DBU | THF | 60 | 18 | 74 |
Protective Group Strategies
To prevent undesired side reactions at the 4-amine group during substitution, protective groups such as tert-butoxycarbonyl (Boc) or benzyl (Bn) are employed. Boc protection is preferred due to its compatibility with acidic workup conditions. Deprotection is achieved using hydrochloric acid (HCl) in dioxane, concurrently forming the hydrochloride salt.
Example Protocol:
- Protect 4-aminopyrimidine with Boc₂O in THF.
- Perform nucleophilic substitution with piperidin-3-ol.
- Deprotect with 4M HCl/dioxane to yield 6-(Piperidin-3-yloxy)pyrimidin-4-amine hydrochloride.
Yield After Deprotection: 89–94%
Salt Formation and Purification
Hydrochloride Salt Crystallization
The free base of 6-(Piperidin-3-yloxy)pyrimidin-4-amine is treated with HCl gas or concentrated HCl in ethanol to precipitate the hydrochloride salt. Recrystallization from isopropanol/water or ethyl acetate/methanol mixtures enhances purity.
Crystallization Data:
Polymorph Control
Patent WO2016139677A1 highlights the importance of solvent selection in obtaining specific crystalline forms. For analogous compounds, dichloromethane and n-propanol mixtures yield Form-A crystals with defined PXRD patterns. Similar protocols apply to 6-(Piperidin-3-yloxy)pyrimidin-4-amine hydrochloride, ensuring batch-to-batch consistency.
Analytical Characterization
Spectroscopic Validation
Chiral Purity Assessment
For enantiomerically pure products, chiral HPLC using a Chiralpak AD-H column (hexane/isopropanol 70:30) resolves R- and S-isomers. Optical rotation values ([α]D²⁵ = +12.5° in methanol) confirm configuration.
Scale-Up and Industrial Feasibility
The process described in US20160122354A1 for analogous compounds emphasizes cost-effective methylation using dimethyl sulfate and safe debenzylation agents. Scaling 6-(Piperidin-3-yloxy)pyrimidin-4-amine hydrochloride synthesis to kilogram batches requires:
- Continuous Flow Reactors: For precise temperature control during substitution.
- Catalytic Hydrogenation: To replace stoichiometric debenzylation agents.
Pilot-Scale Yields: 78–85% with >99% purity.
Chemical Reactions Analysis
Types of Reactions
6-(Piperidin-3-yloxy)pyrimidin-4-amine hydrochloride can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and pH levels to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may yield a hydroxylated derivative, while reduction may yield a deoxygenated product .
Scientific Research Applications
Medicinal Chemistry
The compound serves as a potential lead in the development of new therapeutic agents. Its pyrimidine core is known for its ability to interact with various biological targets, making it a suitable candidate for drug design. Research indicates that modifications to the piperidine and pyrimidine structures can enhance its pharmacological properties and selectivity for specific targets .
Research has demonstrated that 6-(Piperidin-3-yloxy)pyrimidin-4-amine hydrochloride exhibits several biological activities:
- Antimicrobial Properties : Preliminary studies suggest that derivatives of this compound show promise against various pathogens, including bacteria and fungi. For example, certain analogs have demonstrated effective minimum inhibitory concentrations (MIC) against strains such as Escherichia coli and Candida albicans .
- Anticancer Potential : The compound has been evaluated for its cytotoxic effects on cancer cell lines. Some studies indicate that it may inhibit cell proliferation in various cancers, including breast and renal cancers, showcasing selective activity against these cell lines .
Enzyme Inhibition
The compound has been studied for its role as an inhibitor of specific kinases. For instance, it has shown potential as a selective inhibitor of the FLT3 kinase, which is relevant in the treatment of certain leukemias. The mechanism involves binding to the kinase domain, thereby preventing its activation and subsequent signaling pathways that lead to cell proliferation .
Structure-Activity Relationship Studies
Extensive structure-activity relationship (SAR) studies have been conducted to optimize the efficacy of 6-(Piperidin-3-yloxy)pyrimidin-4-amine hydrochloride. These studies focus on altering functional groups on the piperidine or pyrimidine rings to enhance potency and selectivity towards desired biological targets .
Case Studies and Research Findings
Several case studies highlight the applications of this compound in various therapeutic contexts:
Mechanism of Action
The mechanism of action of 6-(Piperidin-3-yloxy)pyrimidin-4-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. This interaction can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Key Differences :
- Ring Size: Piperidine (6-membered) vs. pyrrolidine (5-membered). Pyrrolidine derivatives, however, may exhibit faster metabolic clearance due to reduced steric bulk .
- Stereochemistry : The (S)-configuration in the pyrrolidine analog (CAS 1354000-08-0) introduces chirality, which could enhance enantioselective interactions with biological targets .
Substituent Variations on the Pyrimidine Core
Key Differences :
- Amino vs. Chloro Groups: The amino group in the target compound facilitates interactions with ATP-binding pockets in kinases, while the chloro substituent (CAS 1185307-01-0) may serve as a leaving group in nucleophilic substitution reactions .
Core Heterocycle Variations
Key Differences :
- Pyrimidine vs. Pyridine Cores : Pyrimidines (two nitrogen atoms) offer more hydrogen-bonding sites compared to pyridines (one nitrogen), making them preferable for kinase inhibition .
Biological Activity
6-(Piperidin-3-yloxy)pyrimidin-4-amine hydrochloride is a pyrimidine derivative that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This compound is characterized by its unique structural features, which contribute to its interaction with various biological targets. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by data tables, case studies, and detailed research findings.
Chemical Structure and Properties
The chemical structure of 6-(Piperidin-3-yloxy)pyrimidin-4-amine hydrochloride can be represented as follows:
This compound features a piperidine ring, which is known for its ability to enhance solubility and bioavailability, making it a promising candidate for drug development.
The biological activity of 6-(Piperidin-3-yloxy)pyrimidin-4-amine hydrochloride is primarily attributed to its ability to interact with specific enzymes and receptors. Research indicates that this compound may act as an inhibitor of certain kinases, particularly those involved in cancer pathways. For instance, studies have shown that derivatives of pyrimidine compounds can selectively inhibit FLT3 kinase, which is crucial in hematological malignancies .
Table 1: Inhibitory Potency Against Kinases
| Compound | Target Kinase | IC50 (nM) | Reference |
|---|---|---|---|
| 6-(Piperidin-3-yloxy)pyrimidin-4-amine hydrochloride | FLT3 | 13.9 ± 6.5 | |
| Other Pyrimidine Derivative | c-KIT | 25.0 ± 5.0 |
Anticancer Activity
In vitro studies have demonstrated that 6-(Piperidin-3-yloxy)pyrimidin-4-amine hydrochloride exhibits significant anticancer activity against various cell lines. The compound has been shown to induce apoptosis and inhibit cell proliferation in FLT3-driven leukemia models .
Case Study
A notable case study involved the evaluation of this compound's efficacy in a mouse model of acute myeloid leukemia (AML). The results indicated a marked reduction in tumor size and an increase in survival rates among treated mice compared to controls.
Pharmacokinetics and Metabolism
The pharmacokinetic profile of 6-(Piperidin-3-yloxy)pyrimidin-4-amine hydrochloride reveals favorable absorption and distribution characteristics. Studies indicate that the compound is metabolized by cytochrome P450 enzymes, which play a critical role in drug metabolism .
Table 2: Pharmacokinetic Parameters
| Parameter | Value |
|---|---|
| Bioavailability | ~75% |
| Half-life | 4 hours |
| Metabolic Pathways | CYP1A2, CYP2D6 |
Safety and Toxicology
Preliminary toxicity studies suggest that 6-(Piperidin-3-yloxy)pyrimidin-4-amine hydrochloride has a favorable safety profile at therapeutic doses. However, high doses have been associated with liver enzyme elevation and oxidative stress markers in animal models.
Q & A
Basic: What are the critical considerations for optimizing the synthesis of 6-(Piperidin-3-yloxy)pyrimidin-4-amine hydrochloride?
Methodological Answer:
Synthesis optimization requires attention to:
- Reagent stoichiometry : Excess piperidin-3-ol derivatives can lead to byproducts (e.g., di-substituted pyrimidines).
- Temperature control : Pyrimidine ring formation often requires reflux conditions (80–120°C), but higher temperatures may degrade the amine group.
- Protection/deprotection strategies : Use tert-butoxycarbonyl (Boc) groups for amine protection to prevent side reactions during coupling .
- Purification : Column chromatography with silica gel (eluent: dichloromethane/methanol gradients) is recommended for isolating the hydrochloride salt.
Basic: How can researchers confirm the structural integrity of 6-(Piperidin-3-yloxy)pyrimidin-4-amine hydrochloride post-synthesis?
Methodological Answer:
Combine spectroscopic and analytical techniques:
- ¹H/¹³C NMR : Verify piperidine ring integration (e.g., δ 1.4–2.8 ppm for piperidine protons) and pyrimidine aromaticity (δ 8.2–8.6 ppm).
- High-resolution mass spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H]⁺ at m/z 239.1402 for free base).
- X-ray crystallography : Resolve ambiguities in stereochemistry or hydrogen bonding patterns in the hydrochloride form .
Advanced: How should researchers address contradictions in solubility data for this compound across different solvents?
Methodological Answer:
Contradictions often arise from:
- Protonation state : The hydrochloride salt increases solubility in polar solvents (e.g., water, methanol) but reduces it in nonpolar solvents.
- Experimental conditions : Solubility assays should standardize temperature (e.g., 25°C) and agitation time (≥24 hrs).
- Counterion effects : Compare solubility with alternative salts (e.g., trifluoroacetate) to isolate ion-specific interactions .
Advanced: What computational approaches are suitable for predicting the reactivity of 6-(Piperidin-3-yloxy)pyrimidin-4-amine in nucleophilic substitution reactions?
Methodological Answer:
- Density functional theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to identify reactive sites on the pyrimidine ring.
- Reaction path sampling : Use software like GRRM to explore transition states and activation barriers for piperidine substitution .
- Solvent modeling : Apply COSMO-RS to simulate solvent effects on reaction kinetics.
Basic: What safety protocols are essential when handling this compound in laboratory settings?
Methodological Answer:
- Personal protective equipment (PPE) : Wear nitrile gloves, lab coats, and goggles to avoid skin/eye contact.
- Ventilation : Use fume hoods for weighing and synthesis steps to prevent inhalation of fine particulate matter.
- Waste disposal : Segregate aqueous waste containing the hydrochloride salt and neutralize with sodium bicarbonate before disposal .
Advanced: How can researchers investigate the compound’s potential as a substrate for semicarbazide-sensitive amine oxidase (SSAO)?
Methodological Answer:
- Enzyme kinetics : Perform UV-Vis assays to monitor hydrogen peroxide production (λ = 240 nm) during oxidative deamination.
- Inhibitor co-treatment : Use semicarbazide (1 mM) as a positive control to confirm SSAO-specific activity.
- LC-MS validation : Quantify aldehyde byproducts (e.g., pyrimidine-4-carboxaldehyde) to validate enzymatic turnover .
Basic: What analytical methods are recommended for quantifying trace impurities in bulk samples?
Methodological Answer:
- HPLC-PDA : Use a C18 column (4.6 × 250 mm, 5 µm) with a gradient of acetonitrile/0.1% trifluoroacetic acid. Detect impurities at 254 nm.
- LC-MS/MS : Identify low-abundance byproducts (e.g., chlorinated pyrimidines) via fragmentation patterns.
- Karl Fischer titration : Quantify residual water content (<0.5% w/w) to ensure stability .
Advanced: How can thermal degradation pathways of the hydrochloride salt be characterized?
Methodological Answer:
- Thermogravimetric analysis (TGA) : Monitor weight loss between 150–250°C to detect decomposition of the piperidine moiety.
- Differential scanning calorimetry (DSC) : Identify endothermic peaks corresponding to crystalline phase transitions.
- Gas chromatography-mass spectrometry (GC-MS) : Analyze volatile degradation products (e.g., ammonia, chlorinated hydrocarbons) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
